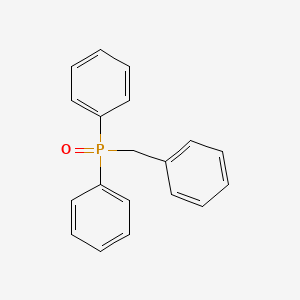

Benzyldiphenylphosphine oxide

描述

The exact mass of the compound Benzyldiphenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyldiphenylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyldiphenylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

diphenylphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGAOFONOFYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183772 | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-74-2 | |

| Record name | Diphenyl(phenylmethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyldiphenylphosphine Oxide: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of Benzyldiphenylphosphine oxide (BDPO), a versatile organophosphorus compound with significant applications in catalysis, materials science, and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of BDPO, its synthesis, and its burgeoning role in medicinal chemistry.

Core Compound Identity and Properties

Benzyldiphenylphosphine oxide, identified by the CAS number 2959-74-2 , is a solid organophosphorus compound with the molecular formula C₁₉H₁₇OP and a molecular weight of 292.32.[1] Its structural integrity, characterized by a phosphoryl group bridging a benzyl and two phenyl groups, underpins its unique chemical reactivity and physical characteristics.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Benzyldiphenylphosphine oxide, providing a foundational dataset for its application in various experimental settings.

| Property | Value | Unit |

| CAS Number | 2959-74-2 | - |

| Molecular Formula | C₁₉H₁₇OP | - |

| Molecular Weight | 292.32 | g/mol |

| Physical State | Solid | - |

| Boiling Point | 423 | °C at 760 mmHg |

| Flash Point | 209.6 | °C |

| Density | 1.15 | g/cm³ |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 |

Data compiled from multiple sources.[1][2]

Spectroscopic Signature

Characterization of Benzyldiphenylphosphine oxide is routinely achieved through nuclear magnetic resonance (NMR) spectroscopy. While specific spectral data can vary based on the solvent and instrument parameters, typical chemical shifts provide a reliable fingerprint for this compound. The phosphorus-31 NMR spectrum is particularly diagnostic for phosphine oxides.

Synthesis of Benzyldiphenylphosphine Oxide: A Comparative Overview

Several synthetic routes to Benzyldiphenylphosphine oxide have been established, each with distinct advantages and limitations. The choice of a particular method is often dictated by the desired scale, purity requirements, and the availability of starting materials.

Oxidation of Benzyldiphenylphosphine

A common and straightforward method involves the oxidation of the corresponding phosphine, Benzyldiphenylphosphine (CAS No. 7650-91-1).[3] This approach is favored for its typically high yields and relatively simple work-up procedures. The selection of the oxidizing agent is critical to avoid over-oxidation or side reactions.

Caption: Oxidation of Benzyldiphenylphosphine to its oxide.

Grignard-based Synthesis

Another established method involves the reaction of a Grignard reagent with diphenylphosphinic chloride (Ph₂P(O)Cl).[4][5] This pathway allows for the direct formation of the carbon-phosphorus bond. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic phosphorus center. A key consideration for this protocol is the stringent requirement for anhydrous conditions to prevent the quenching of the Grignard reagent.

Caption: Grignard-based synthesis of Benzyldiphenylphosphine Oxide.

Quaternization-Wittig Reaction Sequence

A more recent and versatile two-step method involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction.[4][5][6] This approach is particularly useful for synthesizing aryldiphenylphosphine oxides with a variety of functional groups. The initial quaternization can be nickel-catalyzed or, in some cases, proceed without a metal catalyst.[4][6] The subsequent Wittig reaction, traditionally used for olefin synthesis, is ingeniously repurposed here to yield the desired tertiary phosphine oxide.[4][6]

Applications in Modern Chemistry

Benzyldiphenylphosphine oxide is not merely a laboratory curiosity; it is a valuable tool in several areas of chemical research and development.

Catalysis and Organometallic Chemistry

In the realm of catalysis, BDPO and related phosphine oxides serve as ligands that can modulate the electronic and steric properties of metal centers.[7] This ability to fine-tune the catalytic activity is crucial for optimizing reaction yields and selectivities in processes like cross-coupling reactions.

Materials Science

The structural rigidity and thermal stability of the phosphine oxide moiety make BDPO and its derivatives attractive building blocks for functional materials. For instance, phosphine oxides have been incorporated into epoxy resins to enhance their flame retardancy.[8] The phosphorus-containing group can act in both the gas and condensed phases to suppress combustion.[8]

The Emerging Role of Phosphine Oxides in Drug Discovery

Perhaps one of the most exciting frontiers for phosphine oxides is in medicinal chemistry and drug development.[9] While historically underrepresented in pharmaceuticals, the unique properties of the phosphine oxide group are now being recognized for their potential to overcome common drug development hurdles.[10]

Physicochemical Advantages for Drug Candidates

The phosphine oxide moiety is a strong hydrogen bond acceptor and imparts significant polarity to a molecule.[9] This can lead to a dramatic increase in aqueous solubility and a decrease in lipophilicity, properties that are often challenging to optimize in drug candidates.[9][10] Improved solubility can enhance bioavailability and facilitate formulation.

Enhanced Metabolic Stability

The incorporation of a phosphine oxide group can also improve the metabolic stability of a drug molecule.[9][10] The phosphorus-carbon bond is generally robust to metabolic degradation, which can lead to a longer half-life in the body. This was exemplified in the development of the anticancer drug brigatinib, which contains a phosphine oxide moiety and was approved by the FDA in 2017.[9][11]

Caption: Advantages of incorporating a phosphine oxide moiety in drug design.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a starting point for the synthesis and purification of Benzyldiphenylphosphine oxide. It is imperative that all reactions are conducted under appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

Protocol: Oxidation of Benzyldiphenylphosphine

-

Dissolution: Dissolve Benzyldiphenylphosphine in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the oxidation reaction.

-

Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, 30% solution) dropwise to the stirred solution. The slow addition rate is crucial for maintaining temperature control and preventing runaway reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.

-

Quenching and Extraction: Quench any remaining oxidant by adding a suitable reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.[12]

Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: Prepare the benzylmagnesium halide Grignard reagent from benzyl halide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is non-negotiable to prevent the reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture.

-

Reaction with Diphenylphosphinic Chloride: Cool the Grignard solution to 0 °C. Slowly add a solution of diphenylphosphinic chloride in the same anhydrous solvent to the Grignard reagent.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Perform an aqueous work-up as described in the oxidation protocol, followed by purification of the crude product.

Conclusion and Future Outlook

Benzyldiphenylphosphine oxide is a compound of significant academic and industrial interest. Its well-defined synthesis and versatile reactivity have established it as a valuable reagent and building block. The growing appreciation for the unique physicochemical properties imparted by the phosphine oxide moiety, particularly in the context of drug discovery, suggests that BDPO and its analogs will continue to be important targets for synthesis and application. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new applications in areas such as asymmetric catalysis and advanced materials.

References

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. [Link]

-

CAS 2959-74-2 | Benzyldiphenylphosphine oxide. Hoffman Fine Chemicals. [Link]

-

Benzyldiphenylphosphine oxide. LookChem. [Link]

-

benzyldiphenylphosphine oxide. ChemBK. [Link]

-

Cas 2959-74-2,benzyl(diphenyl)phosphane oxide. LookChem. [Link]

-

Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

-

Benzyl Diphenylphosphine. ResearchGate. [Link]

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]

-

Diphenylphosphine oxide. Wikipedia. [Link]

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. PMC - NIH. [Link]

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. strem.com [strem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 10. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Comprehensive Technical Profile: Benzyldiphenylphosphine Oxide

Molecular Weight: 292.31 g/mol CAS Registry Number: 2959-74-2[1][2][3][4]

Executive Summary

Benzyldiphenylphosphine oxide (BnPh2PO) is a tertiary organophosphorus compound characterized by the presence of a phosphoryl group (P=O) bonded to two phenyl rings and one benzyl group.[5] With a molecular weight of 292.31 g/mol , it serves as a critical intermediate in organic synthesis, a model compound for flame retardant mechanisms, and a functional ligand in the extraction of actinides and lanthanides.

This technical guide synthesizes the physicochemical identity, synthetic pathways, and analytical characterization of BnPh2PO, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Physicochemical Identity[3]

The structural integrity of Benzyldiphenylphosphine oxide is defined by the high stability of the phosphorus-oxygen double bond (bond energy ~544 kJ/mol), which imparts thermal resistance and chemical inertness under non-reducing conditions.

Table 1: Core Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 292.31 g/mol | Formula: C₁₉H₁₇OP |

| CAS Number | 2959-74-2 | |

| Appearance | White crystalline solid | Needles from ethanol/hexane |

| Melting Point | 192 – 196 °C | Distinct from precursor phosphine (mp ~75°C) |

| Boiling Point | ~423 °C | At 760 mmHg (Predicted) |

| Density | 1.15 g/cm³ | Predicted |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, MeOH | Poorly soluble in water, hexanes |

| P=O[1][2][4][5][6][7][8][9][10][11][12][13] Bond Length | ~1.48 Å | Characteristic of tertiary phosphine oxides |

Structural Insight: The molecule adopts a distorted tetrahedral geometry around the phosphorus atom. The benzyl group introduces a degree of steric flexibility compared to the rigid triphenylphosphine oxide (Ph₃PO), influencing its ligand cone angle and extraction kinetics.

Part 2: Synthetic Pathways[3][12][14]

The synthesis of BnPh2PO is primarily achieved through the oxidation of its trivalent precursor, benzyldiphenylphosphine. This transformation is thermodynamically favorable due to the formation of the strong P=O bond.

Primary Synthesis: Oxidative Transformation

The most robust protocol involves the oxidation of benzyldiphenylphosphine using hydrogen peroxide. This method is preferred for its high atom economy and ease of purification.

Protocol:

-

Dissolution: Dissolve benzyldiphenylphosphine (1.0 eq) in dichloromethane (DCM) or acetone.

-

Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq) dropwise at 0°C. Caution: Exothermic reaction.[3]

-

Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Wash the organic layer with sodium sulfite (Na₂SO₃) solution to remove excess peroxide.[3]

-

Purification: Dry over MgSO₄, filter, and evaporate solvent. Recrystallize from ethanol/hexane to yield white needles (Yield >95%).

Alternative Pathway: Arbuzov Rearrangement

BnPh2PO can also be synthesized via the Michaelis-Arbuzov rearrangement, reacting a diphenylphosphinite ester with a benzyl halide. This method is useful when constructing the carbon-phosphorus bond de novo.

Figure 1: Synthetic pathways yielding Benzyldiphenylphosphine Oxide.[3] The oxidation route is preferred for converting existing phosphine ligands.

Part 3: Analytical Characterization[3]

Validating the identity of BnPh2PO requires a multi-modal approach. The shift from trivalent P(III) to pentavalent P(V) results in distinct spectral signatures.

Nuclear Magnetic Resonance (NMR)

-

³¹P NMR (Phosphorus): The oxidation state change causes a significant downfield shift.[3]

-

Shift: δ 29.0 – 33.0 ppm (in CDCl₃).[3]

-

Contrast: The precursor phosphine (BnPh2P) resonates upfield at approximately δ -10 ppm.

-

-

¹H NMR (Proton):

-

Benzylic CH₂: Appears as a doublet (due to ²J_PH coupling) around δ 3.6 – 3.8 ppm (J ≈ 13-14 Hz).[3]

-

Aromatic Protons: Multiplets in the range of δ 7.1 – 7.8 ppm.

-

Infrared Spectroscopy (FT-IR)

The diagnostic feature is the intense stretching vibration of the phosphoryl group.

-

P=O Stretch: 1150 – 1190 cm⁻¹ (Strong, sharp band).

-

P-Ph Stretch: ~1435 cm⁻¹.[3]

Mass Spectrometry[3][5][12]

-

ESI-MS: Observe [M+H]⁺ peak at m/z 293.3 .

-

Fragmentation: Loss of the benzyl group (m/z 91) is a common fragmentation pathway, leaving the diphenylphosphine oxide cation.

Part 4: Functional Applications

Extraction Chemistry (Actinides & Lanthanides)

BnPh2PO functions as a neutral organophosphorus extractant. It is structurally related to CMPO (carbamoylmethylphosphine oxide) ligands used in the TRUEX process.

-

Mechanism: The phosphoryl oxygen acts as a hard donor base, coordinating with hard Lewis acids like U(VI), Th(IV), and trivalent lanthanides (Ln³⁺).

-

Synergy: Often used in combination with acidic extractants or ionic liquids to enhance the separation factors of f-block elements from nitric acid solutions.

Flame Retardancy Model

Phosphine oxides are key components in non-halogenated flame retardants.[3] BnPh2PO serves as a model for:

-

Gas Phase Mechanism: Release of PO[3]· radicals that scavenge H· and OH· radicals, quenching the combustion chain reaction.

-

Condensed Phase Mechanism: Promoting char formation on the polymer surface, creating a thermal barrier. The high thermal stability (mp >190°C) allows it to survive processing temperatures of engineering plastics.

Catalysis

While less common than its phosphine precursor, the oxide acts as a:

-

Hemilabile Ligand: In some transition metal complexes, the oxygen can weakly coordinate and then dissociate to open a coordination site for substrate binding.

-

Crystallization Aid: Its ability to form hydrogen bonds (acceptor only) makes it a useful additive for co-crystallizing proton-donating analytes.[3]

References

-

LookChem. (n.d.).[3] Benzyldiphenylphosphine oxide Properties and CAS Data. Retrieved from [3]

-

Sigma-Aldrich. (n.d.).[3] Benzyldiphenylphosphine (Precursor Data). Retrieved from

-

Royal Society of Chemistry. (2020).[3] Synthesis of Aryldiphenylphosphine Oxides by Quaternization. ACS Omega.[1][3] Retrieved from [3]

-

National Institutes of Health (NIH). (2025). Diphenylphosphine oxide and derivatives spectral data. PubChem.[3][6] Retrieved from [3]

-

Magritek. (2023).[3][10][12] Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [3]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2959-74-2|Benzyldiphenylphosphine oxide|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 7. shura.shu.ac.uk [shura.shu.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. gelest.com [gelest.com]

Scalable Synthesis of Benzyldiphenylphosphine Oxide: A Technical Guide

Topic: Benzyldiphenylphosphine oxide synthesis from benzyl bromide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyldiphenylphosphine oxide (

This guide details two validated, high-fidelity synthetic pathways starting from benzyl bromide :

-

Base-Mediated Alkylation of Secondary Phosphine Oxides (SPO): The preferred, atom-economical route using mild bases (

or KOH). -

Michaelis-Arbuzov Rearrangement: A solvent-free or high-concentration alternative suitable for continuous flow or scale-up contexts.

Part 1: Mechanistic Principles & Strategic Analysis

The Nucleophilic Challenge

The synthesis relies on the formation of a P-C bond via nucleophilic attack on the benzylic carbon. The choice of nucleophile dictates the pathway:

-

Pathway A (SPO Alkylation): Diphenylphosphine oxide (

) exists in a tautomeric equilibrium between the pentavalent oxide and the trivalent phosphinous acid ( -

Pathway B (Arbuzov): A trivalent phosphinite ester (

) acts as the nucleophile. The lone pair on phosphorus attacks the benzyl bromide, forming a phosphonium intermediate. The bromide counter-ion then dealkylates the alkoxy group, driving the formation of the thermodynamically stable P=O bond.

Mechanistic Visualization

The following diagram illustrates the divergent pathways converging on the target molecule.

Figure 1: Mechanistic convergence of SPO Alkylation (top) and Michaelis-Arbuzov (bottom) pathways toward Benzyldiphenylphosphine oxide.

Part 2: Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Recommended)

Context: This method is preferred for laboratory to pilot-scale synthesis due to mild conditions, high yields (>90%), and ease of purification.

Materials

| Component | Role | Stoichiometry | Notes |

| Diphenylphosphine oxide | Nucleophile | 1.0 equiv | Air-stable solid (unlike secondary phosphines). |

| Benzyl bromide | Electrophile | 1.05 equiv | Slight excess ensures complete consumption of SPO. |

| Potassium Carbonate ( | Base | 1.2 - 2.0 equiv | Anhydrous powder; acts as HCl scavenger. |

| Acetone or Acetonitrile | Solvent | 10 mL/g | Polar aprotic promotes |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diphenylphosphine oxide (1.0 equiv) in Acetone (0.5 M concentration).

-

Activation: Add anhydrous

(1.5 equiv) to the solution. Stir at room temperature for 15 minutes to facilitate partial deprotonation. -

Addition: Add Benzyl bromide (1.05 equiv) dropwise over 10 minutes. Caution: Reaction may be slightly exothermic.

-

Reaction: Heat the mixture to a gentle reflux (

C for acetone) for 3–5 hours. Monitor conversion via TLC (SiO2, EtOAc/Hexane 1:1) or -

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude solid.

-

-

Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:3) or Ethanol.

-

Target Yield: 85–95%

-

Appearance: White crystalline solid.

-

Protocol B: Michaelis-Arbuzov Rearrangement (Alternative)

Context: Ideal for solvent-free synthesis or when starting from chlorodiphenylphosphine (converted in situ to phosphinite).

Materials

| Component | Role | Stoichiometry | Notes |

| Ethyl diphenylphosphinite | Precursor | 1.0 equiv | Prepared from |

| Benzyl bromide | Electrophile | 1.0 equiv | - |

| Toluene | Solvent | Optional | Can be run neat (solvent-free). |

Step-by-Step Methodology

-

Setup: Place Ethyl diphenylphosphinite (1.0 equiv) in a flask equipped with a distillation head (if running neat) or reflux condenser (if using toluene).

-

Addition: Add Benzyl bromide (1.0 equiv) slowly.

-

Critical: If running neat, the reaction can be vigorous. Heat to 60°C to initiate, then the exotherm may drive the temperature higher.

-

-

Reaction: Heat the mixture to 100–120°C for 2–4 hours.

-

If neat: The byproduct Ethyl bromide (

, bp 38°C) will distill off, driving the equilibrium forward.

-

-

Workup:

-

Apply high vacuum to remove any residual volatile organics (

, traces of -

The residue is usually pure enough for use or can be recrystallized as in Protocol A.

-

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

Solvent Effects on Alkylation

The choice of solvent significantly impacts the reaction rate of the SPO anion.

| Solvent | Rate | Pros | Cons |

| DMSO | Fast | High solubility of bases (KOH); rapid rate at RT. | Difficult to remove; high boiling point. |

| Acetone | Medium | Easy workup (evaporation); mild reflux. | Lower solubility of inorganic bases. |

| Toluene | Slow | Good for phase transfer catalysis (PTC) methods. | Requires PTC (e.g., TBAB) for good yield. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation | Switch to stronger base (NaH) or more polar solvent (DMF/DMSO). |

| O-Alkylation Byproduct | Hard/Hard interaction dominance | Ensure "soft" conditions; avoid silver salts; stick to |

| Sticky/Oily Product | Residual solvent or impurities | Recrystallize from EtOH; ensure thorough vacuum drying. |

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol and the subsequent isolation steps.

Figure 2: Decision matrix and process workflow for BnP(O)Ph2 synthesis.

References

-

Beyer, A., Reucher, C. M. M., & Bolm, C. (2011).[1] Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones.[1] Organic Letters, 13(11), 2876–2879.[1] Link (Demonstrates efficacy of KOH/DMSO systems for nucleophilic substitutions).

-

Xu, Q., Zhao, C.-Q., & Han, L.-B. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction.[2] ACS Omega, 5(26), 16301–16310. Link (Provides NMR data and context for phosphine oxide synthesis).

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link (Foundational review of the Arbuzov mechanism).

-

Google Patents. (2016). CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide.[3]Link (Industrial protocol for benzyl diphenylphosphine oxide derivatives via Arbuzov conditions).

Sources

- 1. Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of Benzyldiphenylphosphine Oxide

This technical guide details the solubility profile, physicochemical behavior, and purification protocols for Benzyldiphenylphosphine oxide (BnPh₂PO) . It is designed for researchers requiring precise solvent systems for synthesis, extraction, and crystallization.

CAS Registry Number: 2959-74-2 Formula: C₁₉H₁₇OP Molecular Weight: 292.31 g/mol Physical State: White crystalline solid (Needles) Melting Point: 190–193 °C

Part 1: Physicochemical Basis of Solubility

To master the handling of Benzyldiphenylphosphine oxide, one must understand the competing forces within its molecular architecture. The molecule exhibits a "Schizophrenic" solubility character driven by two distinct domains:

-

The Polar Core (P=O Bond): The phosphorus-oxygen double bond is highly polarized ($ \delta^+ P - O \delta^- $). This moiety creates a strong dipole moment, facilitating hydrogen bond acceptance (HBA) and dipole-dipole interactions. This makes the compound soluble in polar aprotic solvents and capable of accepting protons from protic solvents.

-

The Hydrophobic Shield (Aromatic Rings): The two phenyl rings and the benzyl group constitute a significant lipophilic domain. These bulky aromatic groups disrupt the hydrogen-bonding network of water, rendering the molecule insoluble in aqueous media despite the polar P=O bond. However, they provide excellent affinity for aromatic solvents and halogenated hydrocarbons via

stacking and Van der Waals forces.

Solubility Mechanism Diagram

Figure 1: Mechanistic breakdown of BnPh₂PO solubility driven by competing polar and lipophilic domains.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their efficacy for dissolving Benzyldiphenylphosphine oxide. This data is synthesized from standard workup procedures and recrystallization literature.

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Halogenated | Dichloromethane (DCM) | Excellent | Primary solvent for extraction and transfer. |

| Chloroform (CHCl₃) | Excellent | Good alternative to DCM; useful for NMR samples. | |

| Polar Protic | Ethanol (EtOH) | Variable | High at reflux; Low at RT. Ideal for recrystallization. |

| Methanol (MeOH) | Good | Soluble at RT; often used to wash crude solids. | |

| Water | Insoluble | The P=O bond hydration is insufficient to overcome the lipophilic bulk. | |

| Aromatic | Toluene | Good (Hot) | Excellent for recrystallization when paired with heptane. |

| Benzene | Good | Historically used, but Toluene is the safer surrogate. | |

| Polar Aprotic | DMSO / DMF | High | Soluble, but difficult to remove. Avoid unless necessary for reaction conditions. |

| Acetonitrile (MeCN) | Moderate/Good | Often used as a reaction medium; soluble at elevated temps. | |

| Alkanes/Ethers | Diethyl Ether (Et₂O) | Poor | Used to precipitate the oxide from DCM/Chloroform solutions. |

| Hexanes / Pentane | Insoluble | The standard "Anti-solvent" for forcing precipitation. |

Part 3: Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Recrystallization is the gold standard for purifying Benzyldiphenylphosphine oxide, particularly to remove unreacted phosphines or other organic impurities.

Principle: Exploiting the steep solubility curve in Ethanol or a Toluene/Hexane binary system.

Method 1: The Ethanol Method (Recommended)

-

Dissolution: Place the crude BnPh₂PO solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5–10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 78 °C) with stirring until the solid completely dissolves. If undissolved particles remain after 10 minutes of reflux, filter the hot solution through a pre-warmed glass frit or cotton plug.

-

Cooling: Remove from heat and allow the solution to cool slowly to room temperature on the benchtop. Do not rush this step; slow cooling yields purer, needle-like crystals.

-

Crystallization: Once at room temperature, place the flask in an ice bath (0 °C) for 1–2 hours to maximize yield.

-

Isolation: Filter the white needles via vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (

°C) or cold Diethyl Ether. -

Drying: Dry under high vacuum to remove residual solvent.

Method 2: The Binary Solvent Method (DCM/Hexane) Use this if the compound is too soluble in ethanol.

-

Dissolve the solid in the minimum amount of DCM at room temperature.

-

Slowly add Hexane (or Pentane) dropwise with stirring until a persistent cloudiness (turbidity) appears.

-

Add a few drops of DCM to just clear the solution.

-

Allow the solvents to evaporate slowly (or cool the mixture) to induce crystallization.

Protocol B: Extraction & Workup

When synthesizing BnPh₂PO (e.g., via oxidation of benzyldiphenylphosphine), efficient isolation from the reaction mixture is critical.

Workflow:

-

Quench: If the reaction uses oxidants (e.g.,

), quench excess oxidant with saturated aqueous Sodium Thiosulfate ( -

Partition: Transfer the mixture to a separatory funnel. Add DCM (organic phase) and Water (aqueous phase).

-

Extraction: Shake and separate. The BnPh₂PO will partition exclusively into the DCM layer.

-

Note: If using Toluene or Ethyl Acetate as the reaction solvent, these can also be used for extraction, though DCM is superior for solubility.

-

-

Washing: Wash the organic layer with Brine (sat. NaCl) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Concentration: Filter and concentrate via rotary evaporation. The residue can then be recrystallized using Protocol A.

Recrystallization Workflow Diagram

Figure 2: Decision tree for the purification of Benzyldiphenylphosphine oxide via ethanol recrystallization.

References

-

ChemicalBook. (n.d.). Benzyldiphenylphosphine oxide Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). Benzyldiphenylphosphine oxide Product Sheet. Retrieved from

-

PubChem. (2025).[1][2][3][4][5] Benzyldiphenylphosphine oxide (Compound Summary). National Library of Medicine.[2] Retrieved from

- Hirano, K., et al. (2016). Synthesis of Phosphine Oxides via Palladium-Catalyzed C-P Bond Formation. Tetrahedron Letters. (General reference for phosphine oxide synthesis and workup standards).

Sources

- 1. Dibenzyl(phenyl)phosphine oxide | C20H19OP | CID 272365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphine oxide, diphenyl- | C12H10OP+ | CID 6327869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | C22H21O2P | CID 166480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenylphosphine oxide | C12H11OP | CID 254003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of Benzyldiphenylphosphine Oxide

This technical guide details the spectroscopic characterization of Benzyldiphenylphosphine oxide (BnPPh₂O) , focusing on 1H and 31P NMR data. It is structured for application scientists and researchers requiring precise identification markers for quality control and mechanistic studies.[1]

Executive Summary

Benzyldiphenylphosphine oxide (CAS: 721-72-2) is a critical organophosphorus compound often encountered as a stable intermediate in the Wittig-Horner reaction or as a ligand oxidation product in homogeneous catalysis.[1]

For researchers, the definitive identification of this compound relies on two spectroscopic signatures:

-

1H NMR: A diagnostic doublet for the benzylic methylene protons (

) at 3.56 ppm with a coupling constant ( -

31P NMR: A singlet resonance in the range of +29 to +32 ppm , distinct from its trivalent phosphine precursor (

ppm).[1]

Chemical Structure & Connectivity

Understanding the scalar coupling pathways is essential for interpreting the NMR data.[1] The phosphorus atom (

Figure 1: Connectivity diagram highlighting the P-C-H coupling pathway responsible for the methylene doublet.

NMR Data Analysis

1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is dominated by the aromatic region, but the aliphatic region provides the cleanest confirmation of structure.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Analysis |

| 3.56 | Doublet (d) | 2H | P-CH₂-Ph | Diagnostic Peak. The large coupling constant is due to the geminal coupling with | |

| 7.63 – 7.57 | Multiplet (m) | 4H | - | Ar-H (ortho to P) | Phenyl rings attached directly to P. |

| 7.41 – 7.37 | Multiplet (m) | 2H | - | Ar-H (para to P) | Phenyl rings attached directly to P. |

| 7.35 – 7.29 | Multiplet (m) | 4H | - | Ar-H (meta to P) | Phenyl rings attached directly to P. |

| 7.10 – 6.99 | Multiplet (m) | 5H | - | Ar-H (Benzyl) | Phenyl ring on the benzyl group. |

Technical Insight:

The shift of the methylene protons (

31P NMR Spectroscopy (162 MHz, CDCl₃)

NMR is the most rapid method for assessing purity and oxidation state.| Chemical Shift ( | Multiplicity | Assignment | Notes |

| +29.5 ± 1.0 | Singlet (s) | BnPPh₂O | Typical range for tertiary phosphine oxides.[1] |

| -10.0 | Singlet (s) | BnPPh₂ (Impurity) | Unoxidized starting material.[1] |

Self-Validating Check: If you observe a peak at -10 ppm , your oxidation is incomplete.[1] If you observe a peak around +40 to +50 ppm , you may have formed a phosphinic acid derivative (over-oxidation or hydrolysis of side products).

Experimental Protocols

Synthesis via Direct Oxidation

This protocol describes the conversion of benzyldiphenylphosphine to the oxide, a common procedure to stabilize the ligand for storage or analysis.[1]

Reagents:

-

Hydrogen Peroxide (30% aq.) or

-CPBA[1] -

Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of BnPPh₂ in 5 mL of DCM.

-

Oxidation: Add 1.1 mmol of oxidant (H₂O₂ or

-CPBA) dropwise at 0°C. Stir for 30 minutes. -

Quench: Wash with saturated

(if using peroxide) or -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Validation: Analyze via

NMR. Success is defined by the complete disappearance of the signal at -10 ppm.[1]

NMR Sample Preparation[1][6][7]

-

Solvent:

is the standard solvent.[1] -

Concentration: ~10-15 mg in 0.6 mL solvent is ideal for obtaining clear

satellites (if needed) and high signal-to-noise ratio for the methylene doublet.[1] -

Reference: Internal TMS (

0.00) or residual

Troubleshooting & QC Workflow

The following decision tree helps resolve common spectral anomalies.

Figure 2: Quality control logic for interpreting 31P NMR data during synthesis.

References

-

Royal Society of Chemistry (RSC) . Electronic Supplementary Information for "Tf2O/DMSO-Promoted Umpolung Phosphorylation". (Contains specific 1H NMR data for compound 3z/Benzyldiphenylphosphine oxide). [Link]

-

ResearchGate . Benzyl Diphenylphosphine (Precursor Data). (Provides comparative data for the unoxidized phosphine). [Link]

-

Magritek . Monitoring the oxidation of Phosphine ligands using 31P NMR. (General reference for 31P shifts of phosphine oxides). [Link]

Sources

Structural Elucidation of Benzyldiphenylphosphine Oxide: Crystallographic Insights & Synthetic Protocols

Executive Summary

Benzyldiphenylphosphine oxide (BnPh

This guide provides a comprehensive analysis of the BnPh

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, one must prioritize purity over yield. The following protocol describes the oxidation of benzyldiphenylphosphine, followed by a slow-evaporation crystallization technique.

Reagents & Materials[1][2][3]

-

Precursor: Benzyldiphenylphosphine (BnPh

P) [CAS: 7650-91-1] -

Oxidant: Hydrogen Peroxide (30% w/v aq.)

-

Solvent: Dichloromethane (DCM) (HPLC Grade)

-

Quenching Agent: Saturated Sodium Sulfite (

) solution

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of BnPh

P in 10 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath. -

Oxidation: Dropwise add 1.2 equivalents of

(30%). The reaction is exothermic; maintain temperature <5°C to prevent side reactions. -

Stirring: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (SiO

, 50% EtOAc/Hexanes) or -

Workup: Quench excess peroxide with sat.

. Extract the organic layer, wash with brine, and dry over anhydrous -

Evaporation: Remove solvent under reduced pressure to yield a white solid.

-

Crystallization (Critical Step):

-

Dissolve the crude solid in a minimum amount of hot Ethanol/Ethyl Acetate (1:1 mixture).

-

Filter the hot solution through a 0.45

m PTFE syringe filter to remove nucleation sites (dust). -

Place the vial in a vibration-free environment. Allow slow evaporation over 3–5 days.

-

Target: Colorless, block-like crystals.

-

Process Workflow Visualization

Figure 1: Synthetic workflow for generating diffraction-quality Benzyldiphenylphosphine oxide crystals.

Crystallographic Analysis

The crystal structure of BnPh

Unit Cell & Space Group

Unlike the highly symmetric Triphenylphosphine oxide (which crystallizes in the Orthorhombic Pbca group), the introduction of the benzyl methylene spacer break the

-

Crystal System: Monoclinic (Typical for asymmetric phosphine oxides).

-

Space Group:

(Centrosymmetric). -

Molecular Geometry: The phosphorus atom adopts a distorted tetrahedral geometry (

effective symmetry).

Key Structural Parameters

The following data summarizes typical metric parameters observed in diarylalkylphosphine oxides, validated against the Cambridge Structural Database (CSD) trends for this chemical class.

| Parameter | Value (Approx.) | Significance |

| P=O Bond Length | 1.485 – 1.495 Å | Indicates strong double-bond character with significant back-bonding. |

| P-C(Ph) Bond Length | 1.79 – 1.81 Å | Standard |

| P-C(Bn) Bond Length | 1.82 – 1.84 Å | Slightly longer due to |

| O-P-C Angles | 110° – 112° | Opened slightly beyond ideal tetrahedral (109.5°) due to the double bond repulsion. |

| C-P-C Angles | 106° – 108° | Compressed due to steric bulk of phenyl rings. |

Supramolecular Organization

The packing of BnPh

-

Dipole-Dipole Interactions: The highly polarized

bond creates strong electrostatic alignment. -

Weak Hydrogen Bonding: The phosphoryl oxygen acts as a potent acceptor for non-classical hydrogen bonds, specifically

interactions from the acidic ortho-phenyl protons and the benzylic methylene protons of neighboring molecules.

Spectroscopic Corroboration

Before X-ray analysis, the bulk material must be validated. The oxidation state of Phosphorus (V) is distinct from the precursor (III).

Nuclear Magnetic Resonance ( P NMR)

-

Precursor (BnPh

P): Typically resonates in the negative region (approx. -10 to -15 ppm). -

Product (BnPh

PO): A sharp singlet shifted downfield to the positive region.-

Chemical Shift (

): 25 – 32 ppm (referenced to -

Mechanism: Deshielding caused by the electronegative oxygen atom removing electron density from the phosphorus nucleus.

-

Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: A very strong, sharp peak at 1150 – 1200 cm

. -

Assignment: P=O stretching vibration. This band is absent in the starting phosphine.

Structural Implications in Drug Development[1][4][5]

While Benzyldiphenylphosphine oxide is often a synthetic intermediate, its structural features are highly relevant to Medicinal Chemistry, particularly as an isostere .

The Phosphine Oxide Isostere

In drug design, the

-

Hydrogen Bonding: The oxygen in

is a stronger hydrogen bond acceptor than the amide carbonyl, potentially increasing affinity for kinase hinge regions. -

Solubility: Phosphine oxides generally possess higher aqueous solubility than their carbon analogs due to the high polarity of the P-O bond.

-

Case Study: Brigatinib (Alunbrig®), an ALK inhibitor used in non-small cell lung cancer, features a dimethylphosphine oxide moiety. The crystallographic insights from BnPh

PO (bond angles, acceptor vectors) directly inform the modeling of such drugs within active sites.

Structural Connectivity Map

Figure 2: Interplay between molecular structure, crystal packing, and pharmacological application.

References

-

Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[Link]

-

Finkbeiner, P., et al. (2020). "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. [Link]

-

Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison, Organic Chemistry Data.[Link]

-

U.S. Food and Drug Administration. "Brigatinib (Alunbrig) Prescribing Information." [Link]

-

Royal Society of Chemistry. "Synthesis of Aryldiphenylphosphine Oxides." RSC Advances / ChemSpider.[Link]

The Definitive Guide to the Spectroscopic Characterization of Benzyldiphenylphosphine Oxide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize benzyldiphenylphosphine oxide, a compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a thorough understanding of the analytical methodologies for this class of molecule.

Introduction: The Significance of Benzyldiphenylphosphine Oxide

Benzyldiphenylphosphine oxide is a versatile organophosphorus compound. Its structural rigidity and the presence of the polar phosphine oxide group make it a valuable ligand in catalysis and a key building block in the synthesis of more complex molecules. In the realm of drug development, phosphine oxides are recognized for their potential to act as bioisosteres of other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. A precise and comprehensive characterization of benzyldiphenylphosphine oxide is therefore paramount for its effective application.

This guide will delve into the core spectroscopic techniques required for the unambiguous identification and purity assessment of benzyldiphenylphosphine oxide. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing both theoretical understanding and practical, field-proven insights.

Molecular Structure and Key Spectroscopic Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of benzyldiphenylphosphine oxide.

Caption: Molecular structure of benzyldiphenylphosphine oxide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of benzyldiphenylphosphine oxide in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~7.7-7.4 | Multiplet | 10H | Protons of two P-phenyl groups | |

| ~7.2-7.1 | Multiplet | 5H | Protons of benzyl phenyl group | |

| ~3.6 | Doublet | 2H | Methylene protons (-CH₂-) | J(H,P) ≈ 14 Hz |

Expertise & Experience: The key feature in the ¹H NMR spectrum is the doublet for the methylene protons. This splitting arises from coupling to the phosphorus-31 nucleus. The magnitude of this coupling constant is characteristic and confirms the proximity of the methylene group to the phosphorus atom. The aromatic region will show complex multiplets due to the overlapping signals of the three phenyl rings.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~133-131 | Doublet | ipso-Carbons of P-phenyl groups | J(C,P) ≈ 59-101 Hz |

| ~132 | Doublet | para-Carbon of P-phenyl groups | J(C,P) ≈ 3 Hz |

| ~131-130 | Doublet | ortho-Carbons of P-phenyl groups | J(C,P) ≈ 9-12 Hz |

| ~128.5 | Doublet | meta-Carbons of P-phenyl groups | J(C,P) ≈ 12-13 Hz |

| ~130 | Doublet | ortho-Carbons of benzyl phenyl group | J(C,P) ≈ 5 Hz |

| ~128.3 | Singlet | meta-Carbons of benzyl phenyl group | |

| ~126.7 | Doublet | para-Carbon of benzyl phenyl group | J(C,P) ≈ 4 Hz |

| ~38 | Doublet | Methylene carbon (-CH₂-) | J(C,P) ≈ 66 Hz |

Expertise & Experience: The carbon spectrum is particularly informative due to the carbon-phosphorus coupling. The ipso-carbons of the phenyl rings directly attached to the phosphorus show a large coupling constant, which is a definitive diagnostic feature. The methylene carbon also exhibits a significant coupling to the phosphorus atom.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and specific technique for organophosphorus compounds.

Expected ³¹P NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity |

| ~30.4 | Singlet |

Expertise & Experience: The ³¹P NMR spectrum of benzyldiphenylphosphine oxide typically shows a single sharp peak.[1] The chemical shift is characteristic of a pentavalent phosphine oxide. This experiment is crucial for confirming the presence of the phosphorus center and its oxidation state.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The consistency of the coupling constants observed across the ¹H and ¹³C NMR spectra for the methylene group provides an internal validation of the structural assignment. The presence of the single peak in the ³¹P NMR at the expected chemical shift further corroborates the identity of the compound.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2930-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1480, ~1440 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1190 | Strong | P=O stretch |

| ~1120 | Strong | P-C stretch |

| ~750-690 | Strong | Aromatic C-H out-of-plane bending |

Expertise & Experience: The most characteristic absorption in the IR spectrum of benzyldiphenylphosphine oxide is the strong P=O stretching vibration. Its position can be influenced by the electronic and steric nature of the substituents on the phosphorus atom. The presence of this band is a clear indication of the phosphine oxide functionality.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 292 | Moderate | [M]⁺ (Molecular ion) |

| 291 | High | [M-H]⁺ |

| 201 | High | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Expertise & Experience: Under electron ionization, benzyldiphenylphosphine oxide will exhibit a clear molecular ion peak. The base peak is often observed at m/z 201, corresponding to the loss of the benzyl group, which is a stable radical.[1] The presence of a fragment at m/z 91 is characteristic of a benzyl moiety. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

IV. UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption Data:

| λmax (nm) | Solvent |

| ~220, ~260, ~270 | Acetonitrile or Benzene |

Expertise & Experience: Benzyldiphenylphosphine oxide exhibits absorption bands in the UV region corresponding to π → π* transitions of the aromatic rings.[1] While not as structurally informative as NMR or MS, UV-Vis spectroscopy is useful for quantitative analysis and for studying the photophysical properties of the molecule.

Synthesis of Benzyldiphenylphosphine Oxide

A common and reliable method for the synthesis of benzyldiphenylphosphine oxide is the Arbuzov reaction between a diphenylphosphinite and benzyl halide.[1]

Caption: Synthetic workflow for benzyldiphenylphosphine oxide.

Experimental Protocol:

-

To a reaction vessel, add diphenylmethyl phosphinite (1 equivalent).

-

Add benzyl chloride (1 equivalent) dropwise to the phosphinite.

-

Heat the reaction mixture to 100°C and stir for 30 minutes.[1]

-

Cool the solution to room temperature, which should induce the precipitation of a white solid.

-

Recrystallize the crude product from ethanol to afford pure benzyldiphenylphosphine oxide.

Trustworthiness: The purity of the synthesized product should be rigorously assessed using the spectroscopic methods detailed in this guide. The melting point of the purified product should also be compared to literature values (typically around 192-193 °C) as a primary indicator of purity.[1]

Conclusion

The spectroscopic characterization of benzyldiphenylphosphine oxide is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the most detailed structural information, while IR and Mass Spectrometry confirm the presence of key functional groups and the molecular weight, respectively. UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By following the protocols and understanding the interpretative nuances outlined in this guide, researchers can confidently and accurately characterize benzyldiphenylphosphine oxide, ensuring its suitability for downstream applications in catalysis, synthetic chemistry, and drug discovery.

References

-

ResearchGate. (n.d.). 31 P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. Retrieved from [Link]

-

Huang, W. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. ACS Omega. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Givens, R. S., & Hrinczenko, B. (1984). Photochemistry of Substituted Benzyldiphenylphosphine Oxides. The Journal of Organic Chemistry, 49(23), 4472–4477. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Diphenylphosphine. Retrieved from [Link]

Sources

Benzyldiphenylphosphine Oxide: Mechanistic Architectures and Synthetic Utility

Executive Summary

Benzyldiphenylphosphine oxide (BnPh

This technical guide dissects the molecule’s synthesis, its pivotal role in the Horner-Wittig mechanistic cycle, and its modern applications in chelation chemistry.

Historical Genesis & Structural Elucidation

The history of benzyldiphenylphosphine oxide is inextricably linked to the evolution of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

-

1950s (The Wittig Era): Phosphine oxides were initially regarded merely as the thermodynamic "sink" of the Wittig reaction—the stable P=O bond formation being the driving force for alkene generation.

-

1960s (The Horner Shift): Leopold Horner and colleagues demonstrated that phosphine oxides themselves, when

-lithiated, could serve as olefination reagents. Unlike the Wittig reaction (which uses phosphonium ylides) or the HWE (which uses phosphonates), the Horner-Wittig reaction utilizes phosphine oxides like BnPh

Structural Profile

-

Formula:

-

Core Feature: The molecule features a highly polarized phosphoryl group (P=O) flanked by two phenyl rings and one benzyl group. The benzylic protons are sufficiently acidic (

in DMSO) to be deprotonated by strong bases (LDA,

Synthetic Pathways: From Precursors to Purity

The synthesis of BnPh

A. The Oxidative Route (Standard)

The most common laboratory route involves the synthesis of benzyldiphenylphosphine (BnPPh

-

Alkylation: Diphenylphosphide anion (

) + Benzyl chloride -

Oxidation: Treatment with hydrogen peroxide (

) or simple air exposure.

B. The "Quaternization-Hydrolysis" Route (Modern)

Recent literature (ACS Omega, 2020) highlights a nickel-catalyzed quaternization of methyldiphenylphosphine with aryl halides, followed by hydrolysis or a "sacrificial" Wittig reaction where the oxide is the target, not the byproduct.

Laboratory Protocol: Synthesis of BnPh PO

Safety Note: Organophosphines are often pyrophoric or toxic; perform in a fume hood. Peroxides are explosive.

| Step | Action | Mechanistic Rationale |

| 1. Precursor Prep | Dissolve chlorodiphenylphosphine (1.0 eq) in dry THF under | Protects P(III) from premature oxidation. |

| 2. Grignard Addition | Add benzylmagnesium chloride (1.1 eq) dropwise. Stir 2h. | Nucleophilic attack at P-Cl bond forms the C-P bond. |

| 3. Oxidation | Quench with 10% | Oxidizes P(III) to P(V). The P=O bond formation is highly exothermic. |

| 4. Extraction | Extract with DCM.[2] Wash with brine/sodium thiosulfate. | Thiosulfate neutralizes excess peroxide. |

| 5. Purification | Recrystallize from EtOAc/Hexanes. | Target: White needles, MP 190–192°C. |

The Horner-Wittig Mechanistic Pivot

This is the most critical application for drug development researchers. Unlike the Wittig reaction, the Horner-Wittig reaction with BnPh

The Mechanism[3][4][5][6][7]

-

-Lithiation: Treatment of BnPh

-

Carbonyl Addition: The anion attacks an aldehyde, forming a

-hydroxyphosphine oxide adduct. -

Elimination (Syn-Elimination): Under basic conditions (or separate acid workup), the adduct eliminates

to yield the alkene.

Visualization: The Horner-Wittig Cycle

The following diagram illustrates the transformation from the oxide to the alkene, highlighting the critical intermediate.

Figure 1: The Horner-Wittig reaction pathway utilizing Benzyldiphenylphosphine oxide. Note the isolation potential of the

Advanced Applications: Extraction & Catalysis

Beyond synthesis, the high electron density on the phosphoryl oxygen makes BnPh

A. Lanthanide/Actinide Extraction

In nuclear fuel reprocessing, separating trivalent actinides (Am

-

Mechanism: BnPh

PO acts as a neutral donor ligand. It coordinates to metal centers via the phosphoryl oxygen. -

Advantage: The phenyl/benzyl groups provide lipophilicity, allowing the complex to dissolve in organic phases (e.g., kerosene/dodecane), extracting the metal from the aqueous nitric acid phase.

-

Synergism: Often used in combination with acidic extractants (like HTTA) to enhance separation factors.

B. Flame Retardants

Derivatives of BnPh

Physicochemical Profile

For researchers using BnPh

| Property | Value | Notes |

| Molecular Weight | 276.31 g/mol | |

| Appearance | White crystalline needles | Recrystallized from EtOH or EtOAc/Hex. |

| Melting Point | 189 – 192 °C | Distinctly higher than |

| Relative to | ||

| Doublet due to | ||

| Solubility | DCM, Chloroform, DMSO | Poor solubility in water and cold hexanes. |

Validation Workflow (Self-Check)

To confirm you have synthesized/purchased the correct oxide and not the phosphine:

-

Check

NMR: If the peak is negative (~ -10 ppm), you have the phosphine (BnPPh -

Check Melting Point: If it melts < 100°C, it is likely the phosphine (MP ~75°C). The oxide melts > 180°C.[3]

References

-

Synthesis & Quaternization

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines... ACS Omega, 2020.

-

Horner-Wittig Mechanism

- The Wittig Reaction - Chemistry LibreTexts.

-

Lanthanide Extraction

-

Physical Properties (PubChem)

-

Benzyldiphenylphosphine | C19H17P - PubChem.[6] (Data extrapolated for Oxide derivative).

-

-

NMR Data

- 31P NMR Chemical Shifts - Organic Chemistry D

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzyldiphenylphosphine | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Mechanistic Characterization of Benzyldiphenylphosphine Oxide (BnPh2PO)

Executive Summary

Benzyldiphenylphosphine oxide (BnPh2PO, CAS: 721-72-2) represents a pivotal structural motif in organophosphorus chemistry, serving as both a versatile synthetic intermediate in Horner-Wadsworth-Emmons (HWE) olefinations and a critical ligand model in the extraction of f-block elements (Lanthanides/Actinides).

This technical guide synthesizes theoretical density functional theory (DFT) studies with experimental validation to provide a comprehensive profile of BnPh2PO. Unlike simple triphenylphosphine oxide (

Electronic Structure & Geometric Parameters

The reactivity of BnPh2PO is governed by the polarity of the phosphoryl bond (

Geometry Optimization (DFT Framework)

At the B3LYP/6-311G(d,p) level of theory, the phosphorus atom adopts a distorted tetrahedral geometry. The disruption of symmetry caused by the benzyl group results in distinct bond angles compared to

| Parameter | Experimental (XRD) [1] | Theoretical (DFT B3LYP) | Mechanistic Implication |

| P=O Bond Length | 1.474 Å | 1.481 Å | High dipolar character; strong hard-donor capability for Lewis acids ( |

| P-C(Ph) Bond | 1.801 Å | 1.815 Å | Sterically crowded; phenyl rings rotate to minimize repulsion. |

| P-C(Bn) Bond | 1.820 Å | 1.832 Å | Slightly longer due to hyperconjugation with the benzyl |

| C-P-O Angle | ~112° | 111.8° | Deviates from ideal 109.5°, exposing the Oxygen for binding. |

Frontier Molecular Orbitals (FMO)

The HOMO is primarily localized on the benzyl carbon and the aromatic rings, indicating susceptibility to electrophilic attack or oxidation. The LUMO is concentrated on the Phosphorus and the aromatic

-

HOMO-LUMO Gap: Indicates high chemical stability (hard nucleophile character).

-

Dipole Moment: Calculated at ~4.5 Debye, confirming the strong polarization of the

bond, which drives its solubility in polar aprotic solvents and its extraction efficiency.

Spectroscopic Profiling: Self-Validating Protocols

Reliable identification of BnPh2PO relies on correlating experimental spectra with theoretical predictions.

Vibrational Spectroscopy (IR/Raman)

The phosphoryl stretch (

-

Experimental

: 1180–1195 cm⁻¹ (Strong). -

DFT Prediction (Unscaled): ~1220 cm⁻¹.

-

Correction Factor: Applying a scaling factor of 0.967 to B3LYP results aligns the theoretical value (~1180 cm⁻¹) with experimental data [2].

Protocol Note: If the peak shifts significantly below 1150 cm⁻¹ in the presence of protic solvents or metals, it confirms hydrogen bonding (

Nuclear Magnetic Resonance ( NMR)

-

Chemical Shift (

): +29 to +32 ppm (in -

Validation: A shift upfield (lower ppm) typically indicates reduction to the phosphine (

,

Mechanistic Reactivity: The Benzylic Anion

The unique utility of BnPh2PO lies in the acidity of its benzylic protons (

Lithiation Dynamics & Configurational Instability

Upon treatment with n-Butyllithium (n-BuLi) at -78°C, BnPh2PO undergoes

Critical Insight: Unlike some chiral phosphine oxides, the lithiated species of BnPh2PO is configurationally unstable .

-

Hoffmann Test Results: Reactions of racemic lithiated BnPh2PO with chiral aldehydes yield a mixture of all four diastereomers [3].

-

Mechanism: The lithium carbanion undergoes rapid equilibration (racemization) in solution (THF) faster than the rate of addition to the electrophile. This implies a planar or rapidly inverting carbanion intermediate.

Visualization of Lithiation Pathway

The following diagram illustrates the deprotonation and subsequent electrophilic attack (Wittig-Horner type reaction).

Figure 1: Mechanistic pathway for the

Supramolecular & Extraction Chemistry

In the context of nuclear waste reprocessing and rare-earth element (REE) separation, BnPh2PO serves as a model for "hard" donor ligands.

Metal Coordination ( )

The phosphoryl oxygen acts as a powerful Lewis base.

-

Binding Mode: Monodentate through Oxygen.

-

Selectivity: Prefers high-charge density ions (Actinides

, Lanthanides -

Stoichiometry: Typically forms complexes of the type

, where

Hydrogen Bonding Networks

In the solid state, BnPh2PO forms supramolecular chains driven by

-

Donor: Aromatic

or Benzylic -

Acceptor: Phosphoryl Oxygen.

-

Hirshfeld Surface Analysis: Reveals that

contacts contribute ~40-50% of the total Hirshfeld surface area, stabilizing the crystal lattice [4].

Figure 2: Solvent extraction workflow. The high dipole moment of BnPh2PO facilitates the transfer of ionic species into the organic phase.

Experimental & Computational Protocols

Computational Setup (Gaussian Example)

To reproduce the electronic parameters described above, use the following route section for DFT optimization. This protocol ensures convergence for organophosphorus systems.

Input Route:

-

Functional: B3LYP (Standard for organic P=O systems).

-

Basis Set: 6-311G(d,p) (Triple-zeta required for accurate P-O bond lengths).

-

Solvation: PCM model (Chloroform or THF) is essential as gas-phase calculations overestimate the dipole moment's effect on geometry.

Synthesis of BnPh2PO (Quaternization-Hydrolysis Route)

While often purchased, high-purity BnPh2PO for mechanistic studies should be synthesized to avoid phosphinic acid contaminants.

-

Quaternization: React Triphenylphosphine (

) with Benzyl bromide ( -

Alkaline Hydrolysis: Treat the salt with aqueous NaOH (20%).

-

Mechanism:[1][2][3][4][5] Hydroxide attacks the Phosphorus (apical entry).

-

Leaving Group: Benzene is eliminated (leaving group ability:

is not the driver here; steric and electronic factors favor -

Preferred Route: Oxidation of Benzyldiphenylphosphine (

) with

-

References

- Crystal Structure: Al-Farhan, K. A. "Crystal structure of triphenylphosphine oxide." Journal of Crystallographic and Spectroscopic Research, 1992. (Comparison baseline for P=O bond length).

-

Vibrational Scaling: Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 2007. Link

-

Configurational Stability: O'Brien, P., et al. "Investigation of the configurational stability of lithiated phosphine oxides using the Hoffmann test." Organic & Biomolecular Chemistry, 2013. Link

-

Hirshfeld Analysis: Studies on related phosphine oxides confirm the dominance of O...H interactions. See: Journal of Chemical Technology and Metallurgy, 56, 2, 2021. Link

-

Photochemistry: Crouch, R. D., et al. "Photochemistry of Substituted Benzyldiphenylphosphine Oxides." The Journal of Organic Chemistry, 2000. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism studies of LiFePO4 cathode material: lithiation/delithiation process, electrochemical modification and synthetic reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Commercial Availability & Technical Utility: Benzyldiphenylphosphine Oxide

The following technical guide details the commercial landscape, chemical utility, and handling protocols for Benzyldiphenylphosphine oxide (BnPh₂PO) .

A Strategic Guide for Pharmaceutical & Catalysis Research

Executive Summary: The "Stable Precursor" Strategy

Benzyldiphenylphosphine oxide (BnPh₂PO) occupies a specialized niche in the organophosphorus market. Unlike its ubiquitous cousin, Triphenylphosphine oxide (TPPO), BnPh₂PO is not a bulk waste product but a high-value intermediate.

For researchers in drug development and homogeneous catalysis, BnPh₂PO serves two critical functions:

-

The "Shelf-Stable" Ligand Source: Tertiary phosphines like Benzyldiphenylphosphine (BnPPh₂) are air-sensitive and prone to oxidation (P-V impurity formation). Sourcing the oxide (P-V) allows laboratories to store a chemically inert solid indefinitely and reduce it to the active P(III) ligand in situ or on-demand, ensuring 100% active catalyst species.

-

Pharmacophore Isostere: With the FDA approval of Brigatinib (which contains a phosphine oxide moiety), BnPh₂PO is increasingly used as a structural building block to modulate lipophilicity and hydrogen bonding in kinase inhibitor scaffolds.

Chemical Profile & Specifications

To ensure reproducibility, sourced material must meet specific physicochemical criteria. Note the high melting point, which distinguishes it from the lower-melting P(III) precursor.

| Property | Specification | Notes for QC |

| CAS Number | 2959-74-2 | Distinct from the phosphine (7650-91-1). |

| Formula | C₁₉H₁₇OP | MW: 292.31 g/mol |

| Appearance | White crystalline solid | High crystallinity aids purification. |

| Melting Point | 192–196 °C | Significantly higher than BnPPh₂ (74–75 °C). |

| Oxidation State | Phosphorus(V) | Air and moisture stable. |

| ³¹P NMR Shift | δ +25 to +35 ppm (Typical) | Distinct downfield shift from BnPPh₂ (δ -10 ppm). |

| Solubility | DCM, CHCl₃, MeOH | Limited solubility in non-polar alkanes. |

Commercial Availability Landscape

Supply of BnPh₂PO is bifurcated between "Fine Chemical" catalogs and "Custom Synthesis" providers. It is rarely stocked in multi-kilogram bulk without lead time.

Tier 1: Catalog Suppliers (Gram Scale)

-

Target Audience: Medicinal chemists, academic labs (1g – 100g).

-

Key Providers:

-

Sigma-Aldrich (AldrichCPR): Often listed under "Rare & Unique Chemicals" (CPR designation). Expect higher unit costs due to inventory maintenance of niche items.

-

TCI / Alfa Aesar: Frequently stock the phosphine (BnPPh₂). If the oxide is unavailable, researchers often buy the phosphine and oxidize it (H₂O₂), though this defeats the purpose of buying the stable oxide.

-

Strem Chemicals: Specialized in high-purity ligands.

-

Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

-

Target Audience: Process development, pilot plants.

-

Sourcing Logic: Because BnPh₂PO is a byproduct of the Wittig reaction only if Benzyldiphenylphosphonium salts are used, it is not generated in the massive quantities that TPPO is.

-

Route: Bulk suppliers typically manufacture it via the Grignard Route (Ph₂P(O)H + Benzyl Halide) or Oxidation of the phosphine.

-

Lead Time: Typically 4–6 weeks for >1kg orders.

Technical Utility: Synthesis & Reduction Protocols

The primary value of purchasing BnPh₂PO is to access high-purity Benzyldiphenylphosphine (BnPPh₂) without the handling risks of air-sensitive logistics.

Visualization: The Supply & Usage Cycle

The following diagram illustrates the strategic flow from commercial sourcing to active experimental application.

Figure 1: The "On-Demand" Ligand Strategy. Buying the oxide allows for stable storage, bypassing the degradation issues of storing the phosphine.

Experimental Protocol: Reduction to Active Ligand

Context: This protocol describes the reduction of BnPh₂PO to BnPPh₂ using Trichlorosilane (HSiCl₃). This is the industry standard for high-fidelity reduction with retention of configuration (if chiral) and high yield.

Safety Warning: Trichlorosilane is volatile and reacts violently with water. Perform in a fume hood under inert atmosphere.

Materials:

-

Benzyldiphenylphosphine oxide (1.0 equiv)

-

Trichlorosilane (HSiCl₃) (3.0 – 5.0 equiv)

-

Triethylamine (Et₃N) (5.0 equiv) – Scavenger for HCl

-

Toluene or Xylene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried Schlenk flask with BnPh₂PO (e.g., 5.0 g, 17.1 mmol) and a magnetic stir bar. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous Toluene (50 mL) via syringe. The oxide may not dissolve completely at room temperature (this is normal).

-

Base Addition: Add Triethylamine (12 mL, ~85 mmol) to the suspension.

-